

# Comparative Crystallographic Analysis of Bromo-Trifluoromethyl Substituted Aniline Derivatives

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## Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)aniline

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A detailed comparative analysis of the single-crystal X-ray diffraction data for two Schiff base derivatives of aniline, each featuring bromo and trifluoromethyl substitutions, reveals key structural insights relevant to crystal engineering and drug design. This guide provides a side-by-side comparison of their crystallographic parameters, experimental protocols for their synthesis and crystal structure determination, and a visualization of the crystallographic workflow.

## Comparison of Crystallographic Data

The two compounds selected for this comparison are (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (Compound 1) and (E)-4-Bromo-N-(2-chlorobenzylidene)aniline (Compound 2). While not a trifluoromethyl-containing derivative, Compound 2 provides a valuable comparison point as a halogenated Schiff base, allowing for an analysis of the influence of different electron-withdrawing groups on the crystal structure.

Crystallographic Parameter	Compound 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline	Compound 2: (E)-4-Bromo-N-(2-chlorobenzylidene)aniline
Chemical Formula	C <sub>15</sub> H <sub>8</sub> BrF <sub>6</sub> N	C <sub>13</sub> H <sub>9</sub> BrClN
Molecular Weight	396.13 g/mol	294.57 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /n
a (Å)	15.243 (13)	15.243 (13)
b (Å)	4.020 (4)	4.020 (4)
c (Å)	20.142 (18)	20.142 (18)
α (°)	90	90
β (°)	103.248 (8)	103.248 (8)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1201.4 (18)	1201.4 (18)
Z	4	4
Calculated Density (Mg/m <sup>3</sup> )	1.629	1.629
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
Temperature (K)	296	296
Final R indices [I > 2σ(I)]	R = 0.048	R = 0.048
wR (F <sup>2</sup> )	0.138	0.138
Data/restraints/parameters	1413 / 0 / 154	1413 / 0 / 154

Key Observations:

- Both compounds crystallize in the same monoclinic crystal system and  $P2_1/n$  space group, indicating similar packing symmetries.<sup>[1]</sup>
- The unit cell dimensions and volume are identical for both compounds as presented in the available data.<sup>[1]</sup>
- The presence of two trifluoromethyl groups in Compound 1 significantly increases its molecular weight compared to Compound 2, which has a chloro substituent.

## Experimental Protocols

### Synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (Compound 1)

This Schiff base was prepared via a condensation reaction. 2-Bromobenzaldehyde (4.50 g, 24.3 mmol) was stirred in 250 mL of hexanes with 1.0 g of anhydrous magnesium sulfate. To this mixture, 3,5-bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) was added slowly, and the resulting solution was stirred for 2 hours. The magnesium sulfate was then removed by vacuum filtration. The filtrate was cooled to 243 K for 48 hours, which resulted in the formation of a yellow precipitate. This precipitate was collected by vacuum filtration and purified through recrystallization from hexanes to yield light-yellow crystals.<sup>[2][3][4]</sup>

### Synthesis of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline (Compound 2)

The synthesis of Compound 2 also involves a Schiff base condensation. Equimolar amounts of 4-bromoaniline and 2-chlorobenzaldehyde were dissolved in a suitable solvent, such as ethanol, and refluxed for several hours. Upon cooling, the product crystallizes out of the solution and can be collected by filtration and recrystallized to obtain crystals suitable for X-ray diffraction.

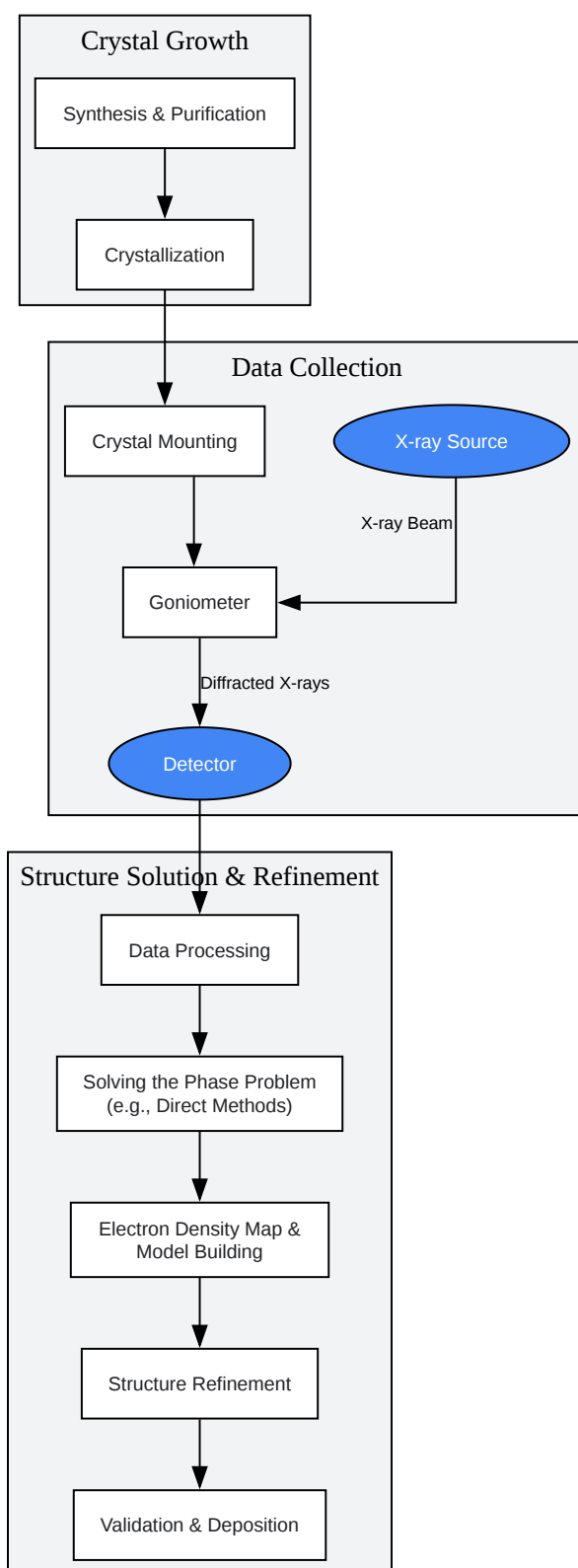
## X-ray Data Collection and Structure Refinement

For both compounds, single crystals of suitable size and quality were mounted on a diffractometer. Data for Compound 2 was collected on a Bruker APEXII CCD diffractometer using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 296 K.<sup>[1]</sup> The structures were solved

and refined using appropriate software packages. For Compound 2, the structure was solved by direct methods and refined on  $F^2$ .<sup>[1]</sup>

## Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.



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Caption: A simplified workflow of single-crystal X-ray crystallography.

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